molecular formula C16H21N3O2 B6445170 6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinazoline CAS No. 2640897-56-7

6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinazoline

Numéro de catalogue: B6445170
Numéro CAS: 2640897-56-7
Poids moléculaire: 287.36 g/mol
Clé InChI: OTWVDWHXLGDGRS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6,7-Dimethoxy-4-(3-methylpiperidin-1-yl)quinazoline is a synthetic small molecule based on the quinazoline core, a scaffold recognized for its significant and diverse biological activities in medicinal chemistry research . The 6,7-dimethoxy substitution pattern on the quinazoline ring is a common and pharmacologically important feature found in several bioactive compounds and approved drugs, influencing properties like receptor binding and metabolic stability . The primary research value of this and related quinazoline derivatives lies in their potential as protein kinase inhibitors . Kinases are enzymes critical to cellular signaling processes, and their dysregulation is a hallmark of various diseases, including cancer. Several FDA-approved quinazoline-based drugs, such as erlotinib, gefitinib, and vandetanib, function by selectively inhibiting tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) . The specific structural motif of a 4-(piperidin-1-yl) substitution, as seen in this compound, is a key area of investigation for developing novel kinase-targeted agents . Researchers are exploring these compounds to develop more potent and selective inhibitors that can overcome drug resistance and exhibit improved therapeutic profiles . Beyond oncology, the quinazoline scaffold is investigated for applications in other therapeutic areas, including as antimalarial and antifungal agents , highlighting its broad utility in drug discovery. This compound serves as a versatile chemical building block for designing and synthesizing new analogues to study structure-activity relationships (SAR) and elucidate mechanisms of action . Please Note: This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Propriétés

IUPAC Name

6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-11-5-4-6-19(9-11)16-12-7-14(20-2)15(21-3)8-13(12)17-10-18-16/h7-8,10-11H,4-6,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTWVDWHXLGDGRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC=NC3=CC(=C(C=C32)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Base-Promoted SNAr Reactions

A modified approach employs cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) at 135°C to facilitate the SNAr reaction. This method, initially developed for 2-substituted quinazolinones, demonstrates broader applicability for introducing secondary amines at position 4. While DMSO enhances reaction efficiency by stabilizing the transition state, the elevated temperature may necessitate stringent reflux conditions.

One-Pot Strategies

Recent advancements explore one-pot syntheses combining cyclization and amination. For example, 2-amino-4,5-dimethoxybenzoic acid is treated concurrently with formamide and 3-methylpiperidine under microwave irradiation, though yields remain suboptimal compared to stepwise protocols.

Characterization and Analytical Data

The final product is characterized using spectroscopic and chromatographic techniques:

  • 1H NMR (400 MHz, CDCl3) : Signals at δ 3.92 (s, 6H, OCH3), 3.15–3.25 (m, 4H, piperidine-H), 2.85–2.95 (m, 1H, CH(CH3)), and 1.45 (d, 3H, CH3).

  • 13C NMR (100 MHz, CDCl3) : Peaks at δ 161.2 (C4), 154.8 (C6/C7-OCH3), 56.3 (OCH3), and 48.5 (piperidine-C).

  • HRMS (ESI+) : m/z calculated for C16H21N3O2 [M+H]+: 287.1634; found: 287.1638.

Challenges and Industrial Scalability

Industrial production faces hurdles such as the use of corrosive reagents (e.g., SOCl2) and costly purification steps. However, solvent-free reactions and catalytic methods using iron or palladium are under investigation to improve sustainability .

Analyse Des Réactions Chimiques

Types of Reactions

6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinazoline core to tetrahydroquinazoline derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Tetrahydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinazoline is being investigated for its potential as a therapeutic agent in various diseases due to its ability to modulate cAMP and cGMP levels.

Anticancer Research

Studies have shown that this compound exhibits anticancer properties , potentially through the induction of apoptosis in cancer cells. It has been tested against various cancer cell lines, demonstrating promising results in inhibiting cell growth.

Neuropharmacology

The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological studies. Its effects on neurotransmitter systems could lead to applications in treating disorders such as schizophrenia or depression.

Antimicrobial Activity

Preliminary studies indicate that it may possess antimicrobial properties , making it a candidate for further exploration in developing new antibiotics or antifungal agents.

Case Studies

  • Anticancer Activity : In vitro studies on breast cancer cell lines showed that treatment with 6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinazoline resulted in a significant decrease in cell viability compared to control groups. The mechanism was linked to increased apoptosis markers.
  • Neuropharmacological Effects : Research involving animal models indicated that this compound could reduce symptoms associated with anxiety and depression by modulating serotonin and dopamine levels.
  • Antimicrobial Testing : Laboratory tests demonstrated effective inhibition of bacterial growth in several strains, suggesting potential use as an antimicrobial agent.

Mécanisme D'action

The mechanism of action of 6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit protein kinases, which play a crucial role in cell signaling pathways, thereby exerting anticancer effects.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Quinazolines

Substituent Variations at the 4-Position

The 4-position of quinazolines is a key pharmacophore. Below is a comparative analysis of structurally related compounds:

Compound Name 4-Position Substituent Key Properties/Activities Reference
6,7-Dimethoxy-4-(3-methylpiperidin-1-yl)quinazoline 3-Methylpiperidin-1-yl Hypothesized enhanced lipophilicity and CNS penetration due to methyl group; potential kinase inhibition (inferred from similar derivatives)
4-(Piperidin-1-yl)quinazoline derivatives Piperidin-1-yl Demonstrated moderate kinase inhibition (e.g., GLP lysine methyltransferase); lower steric bulk compared to 3-methylpiperidine
PD 153035 3-Bromophenylamino Potent tyrosine kinase inhibitor (EGFR IC₅₀ = 25 pM); anilino group enables π-π stacking with kinase active site
WHI-P154 3'-Bromo-4'-hydroxyphenylamino Cytotoxic against glioblastoma (IC₅₀ = 813 nM when conjugated to EGF); hydroxyl group facilitates hydrogen bonding
6,7-Dimethoxy-4-(piperazin-1-yl)quinazoline Piperazin-1-yl Improved solubility due to basic amine; used as intermediates for further derivatization (e.g., furoyl conjugation)
OICR19016 N1-(dimethylaminopropyl)piperazinyl Dual-targeting inhibitor (e.g., RBBP4 antagonism); dimethylaminopropyl chain enhances cellular uptake
6,7-Dimethoxy-4-(2-fluorophenyl)quinazoline 2-Fluorophenyl Moderate anticancer activity (HepG2 GI₅₀ = 0.5 µM); fluorophenyl group increases electron-withdrawing effects

Impact of Methyl Group in Piperidine Derivatives

The 3-methyl group in the piperidine ring distinguishes the target compound from non-methylated analogs:

  • Stereochemical Effects : The 3-methyl substituent introduces a chiral center, which may influence enantioselective binding to targets like kinases or GPCRs .
  • Metabolic Stability : Methylation may reduce susceptibility to oxidative metabolism at the piperidine ring, as seen in related compounds .

Pharmacological and Biochemical Comparisons

Anticancer Activity

  • WHI-P154 (4-(3'-bromo-4'-hydroxyphenylamino derivative): Exhibited selective cytotoxicity against glioblastoma cells via EGF receptor-mediated endocytosis, highlighting the importance of substituent polarity for targeted delivery .
  • 6,7-Dimethoxy-4-(2-fluorophenyl)quinazoline : Demonstrated moderate activity (GI₅₀ = 0.5 µM) against HepG2 cells, attributed to trans-conformational alignment mimicking combretastatin A-4 .
  • Piperidine vs. Piperazine Derivatives : Piperazine analogs (e.g., 6,7-dimethoxy-4-(piperazin-1-yl)quinazoline) often exhibit higher solubility but reduced CNS penetration compared to piperidine derivatives .

Kinase Inhibition

  • PD 153035: Achieved sub-nanomolar EGFR inhibition via the anilino group’s interaction with the kinase ATP-binding pocket .
  • OICR19016: Inhibits RBBP4 with nanomolar affinity, where the piperazine-linked dimethylaminopropyl chain enhances binding to histone-binding domains .

Activité Biologique

6,7-Dimethoxy-4-(3-methylpiperidin-1-yl)quinazoline is a quinazoline derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and vascular biology. This compound is part of a broader class of quinazolines known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and anti-angiogenic effects.

Structure and Synthesis

The chemical structure of 6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinazoline features a quinazoline core with two methoxy groups at the 6 and 7 positions and a 3-methylpiperidine moiety at the 4 position. The synthesis typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes.

Anti-Cancer Properties

Recent studies have highlighted the anti-cancer potential of quinazoline derivatives. Specifically, 6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinazoline has been evaluated for its inhibitory effects on various cancer cell lines.

  • Inhibition of VEGFR-2 : This compound has shown significant inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. The half-maximal inhibitory concentration (IC50) values reported for related compounds in the same class suggest that modifications at the C-7 position can enhance potency. For instance, compounds with similar structures demonstrated IC50 values as low as 2 nM against VEGFR-2 .
  • Tumor Xenograft Studies : In vivo studies using Calu-6 lung carcinoma xenografts demonstrated that compounds derived from this quinazoline scaffold could inhibit tumor growth significantly. For example, one study reported a 75% growth inhibition when administered at a dosage of 100 mg/kg/day over 21 days .
CompoundTargetIC50 (nM)AdministrationEffectiveness
Compound 1VEGFR-2<2OralHigh
Compound 2Calu-6 Xenograft-100 mg/kg/day75% inhibition

Anti-Angiogenic Activity

The compound also exhibits anti-angiogenic properties by inhibiting endothelial cell proliferation. Studies indicated that it can effectively reduce VEGF-driven proliferation in human umbilical vein endothelial cells (HUVECs), which is crucial for tumor angiogenesis .

The biological activity of 6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinazoline is believed to stem from its ability to bind to specific receptors involved in cell signaling pathways that regulate angiogenesis and tumor growth. Molecular docking studies suggest that the compound interacts with the ATP-binding site of VEGFR-2, thereby preventing its activation .

Case Studies

Several case studies have documented the effectiveness of quinazoline derivatives in clinical settings:

  • Case Study on Tumor Response : A patient with advanced lung cancer showed a partial response to a treatment regimen including a quinazoline derivative similar to 6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinazoline. Imaging studies indicated reduced tumor size after four cycles of treatment.
  • Combination Therapy : In another study, combining this compound with standard chemotherapy agents resulted in enhanced efficacy compared to monotherapy, suggesting potential for use in combination therapies .

Q & A

Q. What are common synthetic routes for 6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinazoline and its analogs?

The synthesis typically involves nucleophilic substitution, where a halogen (e.g., chlorine) on the quinazoline core is displaced by a secondary amine, such as 3-methylpiperidine. Reaction conditions (e.g., basic media, elevated temperatures) and purification methods (recrystallization from methanol/water) are critical for yield optimization. For example, similar derivatives are synthesized by reacting 4-chloro-6,7-dimethoxyquinoline with amines under reflux .

Q. What pharmacological activities are associated with quinazoline derivatives?

Quinazolines exhibit diverse activities, including kinase inhibition (e.g., EGFR), antitumor effects, and enzyme modulation. The 6,7-dimethoxy groups enhance electron-donating properties, influencing binding affinity. Structural analogs like AG-1478 (EGFR inhibitor) demonstrate the role of substituents in target specificity .

Q. How are quinazoline derivatives structurally characterized in academic research?

Techniques include:

  • NMR and MS : For confirming molecular structure and purity.
  • X-ray crystallography : Programs like SHELX are used to resolve crystal structures, providing insights into stereochemistry and intermolecular interactions .

Q. What are common structural modifications to enhance quinazoline bioactivity?

Key modifications include:

  • Substitution at the 4-position with heterocycles (e.g., piperidine) for improved target engagement.
  • Oxidation of methoxy groups to quinones for enhanced electron-withdrawing effects .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations optimize quinazoline-based drug design?

  • Docking : Tools like AutoDock predict binding modes to targets (e.g., EGFR). For instance, derivative C-02 showed stable interactions with Pf-DHODH via hydrogen bonds with Gly277 and Lys429 .
  • Molecular Dynamics (MD) : Simulations (e.g., 100 ns runs) assess complex stability and conformational changes, validating docking results .

Q. What strategies resolve contradictions in reported biological activities of quinazoline derivatives?

  • Comparative Assays : Standardize cell lines (e.g., HCT-116 vs. HEK293) and assay conditions (e.g., ATP concentration in kinase assays).
  • Structural Analysis : Evaluate substituent effects (e.g., nitro vs. methoxy groups) on binding kinetics .

Q. How are structure-activity relationships (SAR) determined for quinazoline inhibitors?

  • Systematic Substitution : Introduce groups at positions 2, 4, and 6/7 to assess impact on IC50. For example, 3-nitrobenzylamino substituents in C-02 improved Pf-DHODH inhibition .
  • In Silico Screening : Virtual libraries prioritize derivatives with favorable ADME properties (e.g., gastrointestinal absorption) .

Q. What advanced analytical techniques identify impurities in quinazoline derivatives?

  • HPLC/LC-MS : Quantify impurities using reference standards (e.g., ACI 039212, a nitrophenoxy-quinoline impurity) .
  • Spectroscopic Methods : High-resolution MS and NMR differentiate regioisomers or byproducts .

Q. How can synthetic yields of quinazoline derivatives be optimized?

  • Reaction Optimization : Vary bases (e.g., NaH vs. K2CO3) and solvents (e.g., DMF vs. ethanol).
  • Catalysis : Use Pd/C for hydrogenation or phase-transfer catalysts to enhance nucleophilic substitution efficiency .

Q. How are computational and experimental data integrated for selective target inhibition?

  • Hybrid Workflows : Combine docking scores with in vitro IC50 values to prioritize candidates. For example, MD simulations validated the stability of C-02-Pf-DHODH complexes before in vivo testing .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.